molecular formula C15H13F3N2OS B1197514 1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea

1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea

Cat. No.: B1197514
M. Wt: 326.3 g/mol
InChI Key: LSPKTCDNEYNTJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiourea moiety. This compound has garnered interest due to its potential use in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea typically involves the reaction of 4-(trifluoromethoxy)aniline with benzyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiourea moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This compound may also interact with enzymes involved in oxidative stress pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea stands out due to the presence of both the trifluoromethoxy group and the thiourea moiety, which confer unique chemical and biological properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the thiourea moiety provides opportunities for hydrogen bonding and interaction with biological targets .

Properties

Molecular Formula

C15H13F3N2OS

Molecular Weight

326.3 g/mol

IUPAC Name

1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea

InChI

InChI=1S/C15H13F3N2OS/c16-15(17,18)21-13-8-6-12(7-9-13)20-14(22)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,20,22)

InChI Key

LSPKTCDNEYNTJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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